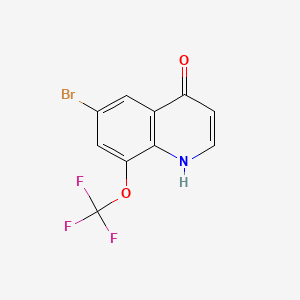

6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one

描述

6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by a bromine substituent at position 6 and a trifluoromethoxy group at position 8 on the quinoline scaffold. The quinolin-4(1H)-one core is a privileged structure in medicinal chemistry, frequently associated with antibacterial, anticancer, and antiparasitic activities due to its ability to interact with biological targets such as DNA gyrase and topoisomerases .

属性

分子式 |

C10H5BrF3NO2 |

|---|---|

分子量 |

308.05 g/mol |

IUPAC 名称 |

6-bromo-8-(trifluoromethoxy)-1H-quinolin-4-one |

InChI |

InChI=1S/C10H5BrF3NO2/c11-5-3-6-7(16)1-2-15-9(6)8(4-5)17-10(12,13)14/h1-4H,(H,15,16) |

InChI 键 |

OJYSOXRCYCZIIF-UHFFFAOYSA-N |

规范 SMILES |

C1=CNC2=C(C1=O)C=C(C=C2OC(F)(F)F)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 8-(trifluoromethoxy)quinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Another method involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple 6-bromoquinoline with a trifluoromethoxy-substituted phenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination or cross-coupling reactions. The choice of method depends on the availability of starting materials and the desired scale of production. The reactions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, potassium carbonate, toluene or ethanol.

Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

Major Products Formed

Substituted Quinoline Derivatives: Formed through substitution reactions.

Biaryl Compounds: Formed through coupling reactions.

科学研究应用

6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is a quinoline derivative that has potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom at the sixth position and a trifluoromethoxy group at the eighth position of the quinoline ring gives this compound unique chemical properties. The trifluoromethoxy group is electron-withdrawing, which can significantly affect the compound's reactivity and biological activity.

Potential Applications

- Pharmaceuticals : Quinoline derivatives are known for their potential antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethoxy group may enhance these activities by improving bioavailability and metabolic stability. Research suggests that similar compounds have shown promising results against various cancer cell lines and microbial strains, suggesting that this compound could be a candidate for further pharmacological evaluation.

- Drug Discovery Programs: Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways. The trifluoromethoxy group may enhance binding affinity and selectivity towards these targets, making it a valuable candidate for further investigation in drug discovery programs.

- Agrochemicals and Materials Science: Quinoline derivatives are widely studied for their potential applications in agrochemicals and materials science.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Key Differences |

|---|---|

| 6-Bromoquinolin-4(1H)-one | Lacks trifluoromethoxy group |

| 8-Methylquinolin-4(1H)-one | Lacks bromine and trifluoromethoxy groups |

| 4-(Trifluoromethyl)quinolin-2(1H)-one | Lacks bromine and methyl groups |

| 2-Bromo-6-(trifluoromethyl)quinoline | Different position of bromine and trifluoromethyl groups |

| 3-Bromo-8-(trifluoromethyl)quinoline | Different position of bromine |

作用机制

The mechanism of action of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

6-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one (CAS: 1065092-54-7)

- Substituents : Chloro (C6), trifluoromethyl (C8).

- The trifluoromethyl group (electron-withdrawing) vs. trifluoromethoxy (bulkier, less electron-withdrawing) alters electronic distribution.

- Applications : Demonstrated efficacy in antimicrobial screening due to the trifluoromethyl group’s strong electron-withdrawing nature .

8-Bromo-5-(trifluoromethoxy)quinolin-4(1H)-one (CAS: 2366994-24-1)

Functional Group Modifications

6-Bromo-3-methyl-7-(trifluoromethyl)quinolin-4(3H)-one

- Substituents : Bromo (C6), trifluoromethyl (C7), methyl (N3).

- Key Differences : Methylation at N3 disrupts hydrogen-bonding capacity, reducing solubility. The trifluoromethyl group at C7 may sterically hinder interactions with enzyme active sites compared to the C8-trifluoromethoxy group .

5-Bromo-8-fluoroquinolin-2(1H)-one (CAS: 1341609-10-6)

- Substituents : Bromo (C5), fluoro (C8).

- Key Differences: Fluorine’s smaller size and higher electronegativity enhance membrane permeability but reduce steric effects compared to trifluoromethoxy. The quinolin-2(1H)-one scaffold (vs. 4(1H)-one) exhibits distinct pharmacokinetic profiles .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Predicted using fragment-based methods.

生物活性

6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₅BrF₃NO, with a molecular weight of approximately 292.052 g/mol. The compound features a bromine atom at the sixth position and a trifluoromethoxy group at the eighth position of the quinoline ring, which significantly influences its chemical properties and biological activity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets, potentially leading to inhibition of specific pathways associated with cellular proliferation and microbial growth .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Studies suggest that trifluoromethylated quinolines can inhibit Gram-positive bacteria such as Staphylococcus aureus and exhibit activity against drug-resistant strains . The unique structural features contribute to its efficacy by altering membrane permeability or inhibiting essential bacterial enzymes.

Anticancer Activity

This compound has been evaluated for its anticancer properties against several cancer cell lines. Preliminary findings indicate that it may inhibit cell proliferation in colorectal cancer (DLD-1 and HCT-116) and breast cancer (MCF-7 and MDA-MB-231) models . The compound's mechanism may involve the modulation of topoisomerase activity, which is crucial for DNA replication and repair.

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted to understand how modifications to the quinoline structure affect biological activity. For instance:

These findings suggest that electron-withdrawing groups like bromine enhance the compound's potency against microbial and cancerous cells.

Case Studies

- Antimycobacterial Activity : A study assessed the compound's efficacy against Mycobacterium tuberculosis. The results demonstrated significant inhibition, suggesting potential as a lead compound for new antimycobacterial agents .

- In Vitro Cancer Studies : In vitro assays indicated that compounds similar to this compound exhibited growth inhibition rates ranging from 71.94% to 95.36% against colorectal cancer cell lines after 24 hours of treatment . This highlights the compound's potential in cancer therapeutics.

- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into binding interactions between this compound and target proteins involved in disease pathways. These studies support the hypothesis of its role as an inhibitor in various cellular processes .

常见问题

Q. What are the optimized synthetic routes for 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one, and how can reaction conditions be monitored for yield improvement?

The synthesis typically involves multi-step reactions starting from aniline derivatives and β-ketoesters, with careful control of temperature, solvent systems, and catalysts. For example, 1H NMR monitoring has been employed to optimize condensation reactions between halogenated anilines and β-ketoesters, ensuring precise tracking of intermediates . Key steps include bromination and trifluoromethoxy group introduction, often requiring anhydrous conditions and catalysts like POCl₃ or Pd-based systems. Yield improvement strategies involve iterative adjustments of stoichiometry and reaction time, validated by chromatographic purity checks.

Q. Which analytical techniques are critical for characterizing intermediates and the final compound?

- 1H/13C NMR : Essential for confirming regioselectivity of substituents and tracking reaction progress .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity, particularly for halogenated intermediates .

- X-ray Crystallography : Resolves structural ambiguities, such as non-classical ring conformations in dihydroquinolinone derivatives .

- HPLC : Ensures ≥95% purity for biological assays .

Q. How can researchers assess the compound’s stability under standard laboratory conditions?

Stability studies should evaluate susceptibility to hydrolysis, oxidation, and photodegradation. For example, trifluoromethoxy and bromo groups may confer resistance to hydrolysis but require protection from light. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis is recommended. Evidence suggests that electron-withdrawing substituents like trifluoromethoxy enhance stability in acidic media .

Advanced Research Questions

Q. What factors govern regioselectivity in bromination reactions of quinolin-4(1H)-one derivatives?

Regioselectivity depends on the electronic and steric effects of existing substituents. For instance, 3-substituted quinolinones undergo bromination at C(2)-methyl groups or C(6) positions, depending on the electron-donating/withdrawing nature of the substituent. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimental validation via in situ IR or LC-MS is critical to confirm intermediates .

Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?

- Trifluoromethoxy Group : Increases lipophilicity and membrane permeability, improving target engagement .

- Bromine : Enhances halogen bonding with enzymatic pockets (e.g., kinase ATP-binding sites).

Methodologically, iterative SAR studies involve synthesizing analogs with varying halogen/CF₃O positions and testing against targets like Staphylococcus aureus efflux pumps or cancer cell lines. In silico docking (e.g., AutoDock Vina) can prioritize candidates for synthesis .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

- Assay Replication : Conduct dose-response curves in triplicate across independent labs.

- Target Validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm on-target effects.

- Metabolite Screening : LC-MS/MS can identify active metabolites that may skew results .

Contradictions may arise from differences in cell line genetic backgrounds or compound solubility—address via standardized media (e.g., 0.5% DMSO) and dynamic light scattering (DLS) for aggregation checks .

Q. What computational strategies are effective for predicting off-target interactions?

- Pharmacophore Modeling : Matches compound features against databases like ChEMBL to predict unintended targets.

- Molecular Dynamics (MD) Simulations : Assess binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K).

For this compound, prioritize CYP450 and hERG channel screens due to the trifluoromethoxy group’s metabolic liability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。